Cas no 1487500-98-0 (5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione)

5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione 化学的及び物理的性質
名前と識別子
-
- 5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione
-
- インチ: 1S/C5H11NO2S/c1-5(2)3-4-6-9(5,7)8/h6H,3-4H2,1-2H3
- InChIKey: KWXZHEYNEMPUKK-UHFFFAOYSA-N
- ほほえんだ: S1(=O)(=O)C(C)(C)CCN1
5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1235462-250mg |
5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione |
1487500-98-0 | 95% | 250mg |
$825 | 2024-06-06 | |
Enamine | EN300-1266375-2.5g |
5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione |
1487500-98-0 | 90% | 2.5g |
$2155.0 | 2023-07-07 | |
Enamine | EN300-1266375-5.0g |
5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione |
1487500-98-0 | 90% | 5.0g |
$3189.0 | 2023-07-07 | |
Enamine | EN300-1266375-10.0g |
5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione |
1487500-98-0 | 90% | 10.0g |
$4729.0 | 2023-07-07 | |
A2B Chem LLC | AX56683-100mg |
5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione |
1487500-98-0 | 95% | 100mg |
$259.00 | 2024-04-20 | |
Aaron | AR01EJ9Z-50mg |
5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione |
1487500-98-0 | 95% | 50mg |
$377.00 | 2025-02-10 | |
1PlusChem | 1P01EJ1N-250mg |
5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione |
1487500-98-0 | 95% | 250mg |
$570.00 | 2023-12-21 | |
eNovation Chemicals LLC | Y1235462-100mg |
5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione |
1487500-98-0 | 95% | 100mg |
$690 | 2025-02-27 | |
eNovation Chemicals LLC | Y1235462-100mg |
5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione |
1487500-98-0 | 95% | 100mg |
$460 | 2024-06-06 | |
Enamine | EN300-1266375-250mg |
5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione |
1487500-98-0 | 90.0% | 250mg |
$546.0 | 2023-10-02 |
5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione 関連文献
-
1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dioneに関する追加情報
5,5-Dimethyl-1λ6,2-Thiazolidine-1,1-Dione (CAS No. 1487500-98-0): A Comprehensive Overview
5,5-Dimethyl-1λ6,2-thiazolidine-1,1-dione (CAS No. 1487500-98-0) is a unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the thiazolidinedione class, which is known for its diverse biological activities, including anti-inflammatory and anti-diabetic properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to 5,5-dimethyl-1λ6,2-thiazolidine-1,1-dione.
Chemical Structure and Properties
5,5-Dimethyl-1λ6,2-thiazolidine-1,1-dione is characterized by its thiazolidinedione core with two methyl groups attached to the 5-position. The presence of the λ6-sulfur atom in the thiazolidine ring imparts unique electronic and steric properties to the molecule. The compound is a white crystalline solid with a molecular weight of 163.23 g/mol. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various chemical and biological assays.
Synthesis Methods
The synthesis of 5,5-dimethyl-1λ6,2-thiazolidine-1,1-dione has been reported using several methods. One common approach involves the cyclization of cysteamine and dimethylacetylene dicarboxylic acid ester in the presence of a base such as sodium hydride. This reaction forms the thiazolidinedione ring with the desired substitution pattern. Another method involves the reaction of 2-aminothiophenol with dimethylacetylene dicarboxylic acid ester under mild conditions. These synthetic routes provide a robust foundation for large-scale production and further chemical modifications.
Biological Activities
5,5-Dimethyl-1λ6,2-thiazolidine-1,1-dione has shown promising biological activities in various preclinical studies. One of its key properties is its anti-inflammatory effect. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 5,5-dimethyl-1λ6,2-thiazolidine-1,1-dione has also been investigated for its anti-diabetic effects. Studies have shown that it can improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. The mechanism behind these effects is thought to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose metabolism.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in evaluating 5,5-dimethyl-1λ6,2-thiazolidine-1,1-dione in clinical trials. Several Phase I and Phase II trials are currently underway to assess its safety and efficacy in human subjects. These trials are focusing on conditions such as type 2 diabetes mellitus and chronic inflammatory disorders.
The future prospects for 5,5-dimethyl-1λ6,2-thiazolidine-1,1-dione are promising. If clinical trials continue to show positive outcomes, this compound could become an important therapeutic option for managing metabolic and inflammatory diseases. Additionally, ongoing research is exploring potential synergistic effects when used in combination with other drugs or therapies.
Literature Review and Recent Findings
A comprehensive review of recent literature reveals several notable findings related to 5,5-dimethyl-1λ6,2-thiazolidine-1,1-dione. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to modulate key signaling pathways involved in inflammation and insulin resistance. Another study in the European Journal of Pharmacology demonstrated its protective effects against oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.
In a recent breakthrough, researchers at a leading pharmaceutical company discovered that 5,5-dimethyl-1λ6,2-thiazolidine-1,1-dione can enhance the efficacy of existing anti-inflammatory drugs by targeting multiple pathways simultaneously. This finding opens up new avenues for developing combination therapies that could provide better outcomes for patients.
Safety Considerations and Future Research Directions
Safety is a critical aspect when evaluating any potential therapeutic agent. Preclinical studies have shown that 5,5-dimethyl-1λ6,2-thiazolidine-1,1-dione has a favorable safety profile with minimal side effects at therapeutic doses. However, further research is needed to fully understand its long-term safety and potential interactions with other medications.
FUTURE RESEARCH DIRECTIONS:
- Mechanistic Studies: Elucidating the detailed molecular mechanisms by which 5,5-dimethyl-1λ6,2-thiazolidine-1,1-dione exerts its biological effects will be crucial for optimizing its therapeutic potential.
- Clinical Trials: Conducting larger-scale clinical trials will provide more robust data on its safety and efficacy in human subjects.
- New Formulations: Developing new formulations such as sustained-release or targeted delivery systems could enhance its therapeutic benefits while minimizing side effects.
- Biomarker Identification: Identifying biomarkers that can predict response to treatment will help personalize therapy for individual patients.
In conclusion, 5,5-dimethyl-1λ6,2-thiazolidine-1,1-dione (CAS No. 1487500-98-0) is a promising compound with diverse biological activities that warrant further investigation. Its potential applications in treating inflammatory and metabolic diseases make it an exciting area of research for both academic and pharmaceutical communities.
1487500-98-0 (5,5-dimethyl-1lambda6,2-thiazolidine-1,1-dione) 関連製品
- 1956370-88-9(2-Oxa-9-azaspiro[5.5]undecane hydrochloride)
- 126829-66-1(13-acetoxy-3beta-hydroxy-germacra-1(10)E,4E,7(11)-trien-12,6alpha-olide)
- 1261446-97-2(2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine)
- 1261774-84-8(2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile)
- 1270347-56-2(3-amino-3-(1H-indol-6-yl)propan-1-ol)
- 1807075-30-4(2-Chloro-3-(difluoromethyl)-6-hydroxy-5-methoxypyridine)
- 1197956-24-3(4-(Dimethylphosphoryl)-2-methylaniline)
- 681266-16-0(N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide)
- 754165-50-9(4-Amino-3-cyclopropylbenzoic acid)
- 39386-78-2(Gum karaya)



